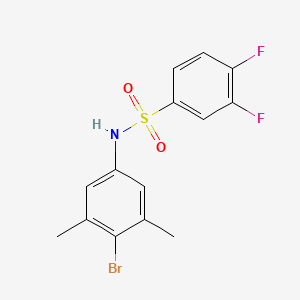![molecular formula C12H13ClFNO3 B6635301 (2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid](/img/structure/B6635301.png)
(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid, also known as CFTR-Inhibitor-172, is a small molecule inhibitor that selectively targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is responsible for regulating the transport of salt and water across the epithelial cells in various organs, including the lungs, pancreas, and intestines. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTR-Inhibitor-172 has been extensively studied as a potential therapeutic agent for cystic fibrosis, and its mechanism of action and physiological effects have been well characterized.
Mécanisme D'action
(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 selectively targets the phosphorylated form of CFTR, which is required for the channel to open and allow chloride ions to pass through. By binding to the phosphorylated form of CFTR, (2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 prevents the channel from opening, thereby reducing the transport of salt and water across the epithelial cells. This results in the reduction of mucus secretion and inflammation in the lungs, which are the primary symptoms of cystic fibrosis.
Biochemical and physiological effects:
(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 has been shown to effectively inhibit the function of CFTR in various cell types, including human bronchial epithelial cells and intestinal epithelial cells. In vivo studies using animal models of cystic fibrosis have shown that (2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 can improve lung function and reduce inflammation and bacterial infection in the lungs. (2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 has also been shown to reduce the levels of pro-inflammatory cytokines in bronchoalveolar lavage fluid, indicating its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 is its selectivity for the phosphorylated form of CFTR, which reduces the risk of off-target effects. (2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 has also been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue distribution. However, one limitation of (2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 is its relatively low potency, which may limit its efficacy in clinical settings. Additionally, (2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 may have limited utility in patients with non-phosphorylated CFTR mutations, which account for approximately 10% of all cystic fibrosis cases.
Orientations Futures
Future research on (2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 could focus on improving its potency and efficacy, as well as exploring its potential for use in combination therapies with other cystic fibrosis drugs. Additionally, further studies could investigate the safety and tolerability of (2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 in clinical trials, as well as its potential for use in other diseases that involve CFTR dysfunction, such as secretory diarrhea and polycystic kidney disease.
Méthodes De Synthèse
The synthesis of (2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 involves several steps, including the reaction of 4-chloro-2-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with (R)-2-amino-1-pentanol to form the amide intermediate. The amide intermediate is then treated with hydrochloric acid to obtain (2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 in its final form. The purity and identity of the compound are confirmed using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Applications De Recherche Scientifique
(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 has been extensively studied in both in vitro and in vivo models of cystic fibrosis. In vitro studies have demonstrated that (2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 can effectively inhibit the function of CFTR in various cell types, including human bronchial epithelial cells and intestinal epithelial cells. In vivo studies using animal models of cystic fibrosis have shown that (2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 can improve lung function and reduce inflammation and bacterial infection in the lungs.
Propriétés
IUPAC Name |
(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO3/c1-2-3-10(12(17)18)15-11(16)8-5-4-7(13)6-9(8)14/h4-6,10H,2-3H2,1H3,(H,15,16)(H,17,18)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMCAIIXHSGPDG-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-bromo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B6635235.png)
![9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6635236.png)

![6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile](/img/structure/B6635256.png)
![2-[(2-Methylcyclopentyl)amino]pyrimidine-4-carbonitrile](/img/structure/B6635260.png)



![2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B6635297.png)
![(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6635306.png)
